molecular formula C9H8Cl2O2 B1314149 3-(2,3-Dichlorophenyl)propanoic acid CAS No. 57915-79-4

3-(2,3-Dichlorophenyl)propanoic acid

Cat. No. B1314149
CAS RN: 57915-79-4
M. Wt: 219.06 g/mol
InChI Key: QJOCBCMKVRKWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05677306

Procedure details

The 4,5-dichloro-1-indanone is prepared as in Example 15 for the preparation of 6,7-dichloro-1-indanone but star6ing with 26 g of 3-(2,3-dichlorophenyl)propionic acid, 138 ml of thionyl chloride, 550 ml of anhydrous dichloromethane and 20.5 g of aluminium chloride. After recrystallization from 100 ml of boiling ethanol, 12.67 g of 4,5-dichloro-1-indanone are thus obtained which melt at 78° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C(Cl)=C2C(CCC2=O)=CC=1.[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:21][CH2:22][C:23]([OH:25])=O.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[C:16]2[C:15]=1[CH2:21][CH2:22][C:23]2=[O:25] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2CCC(C2=C1Cl)=O
Name
Quantity
26 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)CCC(=O)O
Name
Quantity
138 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
550 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization from 100 ml of boiling ethanol, 12.67 g of 4,5-dichloro-1-indanone
CUSTOM
Type
CUSTOM
Details
are thus obtained which melt at 78° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCC(C2=CC=C1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.